N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-{5-[3-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-(methylsulfanyl)phenyl group at position 5 and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety at position 2. The pyrrolidine sulfonyl group may improve solubility and serve as a hydrogen bond acceptor, influencing target binding . This compound’s synthesis likely follows pathways analogous to other oxadiazole derivatives, involving cyclization of hydrazides or thiosemicarbazides under specific conditions .
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-16-6-4-5-15(13-16)19-22-23-20(28-19)21-18(25)14-7-9-17(10-8-14)30(26,27)24-11-2-3-12-24/h4-10,13H,2-3,11-12H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUIDDZIIIPTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide can be approached through a multi-step reaction sequence:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfanyl)benzohydrazide and 4-(pyrrolidine-1-sulfonyl)benzoic acid.
Formation of Intermediate: The first step involves the reaction of 3-(methylsulfanyl)benzohydrazide with cyanogen bromide under reflux to form 5-(3-(methylsulfanyl)phenyl)-1,3,4-oxadiazole.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(pyrrolidine-1-sulfonyl)benzoic acid in the presence of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Final Product: The reaction mixture is purified using column chromatography to obtain the final compound.
Industrial Production Methods
For large-scale production, the same synthetic route can be applied with optimized reaction conditions and scaled-up equipment. Continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized using agents like hydrogen peroxide to introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions, such as the use of lithium aluminum hydride, can convert the oxadiazole ring to a simpler structure.
Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The primary products of these reactions include sulfoxide or sulfone derivatives, reduced oxadiazole rings, and halogenated phenyl rings.
Scientific Research Applications
Chemistry
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide is studied for its potential use as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
In biological research, this compound is explored for its antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
The pharmacological potential of this compound is under investigation. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, possibly through the inhibition of specific enzymes or receptors involved in these diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties. Its stability and reactivity make it suitable for incorporation into polymers and other complex materials.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and the sulfonyl group play a crucial role in binding to these targets, leading to the modulation of their activity.
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.
Receptor Binding: It can also bind to receptors on cell surfaces, altering signaling pathways and cellular responses.
Comparison with Similar Compounds
Key Compounds for Comparison
N-[5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide () Structural Difference: Methylsulfonyl (SO₂Me) at the phenyl para position vs. methylsulfanyl (SMe) at meta. The para substitution may alter steric interactions with target proteins .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () Structural Difference: Propanamide linker and thiazole substituent instead of benzamide and pyrrolidine sulfonyl. The propanamide chain increases flexibility, possibly affecting binding kinetics .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Structural Difference : Pyrazole core with chloro and trifluoromethyl groups.
- Impact : The electron-withdrawing trifluoromethyl group enhances stability and bioavailability. Chlorine at the meta position may influence halogen bonding in target interactions .
Comparative Data Table
Research Findings and Functional Insights
- Electron Effects: The methylsulfanyl group in the target compound offers moderate electron-donating properties, favoring hydrophobic binding pockets.
- Synthetic Efficiency : Compounds with para-substituted phenyl groups (e.g., ) require longer reaction times (5 h reflux vs. 2–3 h for meta-substituted analogues) due to steric hindrance during cyclization .
- Biological Performance : Thiazole-containing derivatives () show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), whereas pyrrolidine sulfonyl benzamides may exhibit selectivity for enzymatic targets like carbonic anhydrases .
Biological Activity
N-{5-[3-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of the compound features a 1,3,4-oxadiazole ring, which is known for contributing to biological activity. The molecular formula is with a molecular weight of approximately 394.4 g/mol. The compound's structure can be represented as follows:
1. Antibacterial Activity
Studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. In a comparative study of various derivatives, it was found that certain oxadiazole compounds showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds reported IC50 values ranging from 2.14 µM to 0.63 µM against urease, indicating strong enzyme inhibition capabilities .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Other strains | Variable |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited significant inhibitory effects on cell proliferation in the MCF-7 breast cancer cell line with IC50 values comparable to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil . Additionally, molecular docking studies suggested favorable binding interactions with key targets involved in cancer progression.
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 3.0 | Doxorubicin |
| A549 | <10 | 5-Fluorouracil |
3. Enzyme Inhibition
The compound also demonstrates promising enzyme inhibition properties. In particular, it has been shown to inhibit acetylcholinesterase and urease effectively. The inhibition of these enzymes is crucial for therapeutic strategies against diseases such as Alzheimer's and certain infections.
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to this compound.
Case Study 1: Synthesis and Evaluation
A study synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity using standard methods. The results indicated that modifications in the substituents significantly affected the biological activity .
Case Study 2: Molecular Docking Analysis
In another investigation, molecular docking studies were performed to understand the binding affinity of the compound to various biological targets. The findings revealed strong interactions with active sites critical for enzymatic function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
